(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine is a chiral compound belonging to a class of molecules known to interact with the calcium-sensing receptor (CaR). [] While its specific source remains undisclosed in the provided literature, its structural features suggest it could be a synthetic derivative designed for pharmacological investigations.
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine is classified as a modulating agent for the calcium-sensing receptor (CaR). [] Although the specific mechanism is not detailed in the provided papers, previous research suggests that similar compounds can act as allosteric modulators of CaR, influencing its sensitivity to extracellular calcium. []
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine belongs to a group of compounds that demonstrate activity as modulating agents for the calcium-sensing receptor (CaR). [] Research indicates that modulating CaR activity holds potential for treating diseases related to:
Anomalous Calcium and Mineral Homeostasis: Disruptions in calcium balance can lead to various health problems, and CaR modulators may offer a way to restore equilibrium. []
Hyperparathyroidism: This condition involves overactive parathyroid glands, leading to elevated calcium levels. CaR modulators could potentially help regulate parathyroid hormone secretion. []
Hypercalcemia: Characterized by high calcium levels in the blood, this condition can be addressed by CaR modulators that lower serum calcium. []
Malignant Tumors: Some studies suggest a role for CaR in cancer development, and modulating its activity might offer novel therapeutic strategies. []
Osteoporosis: This bone disease weakens bones and increases fracture risk. CaR modulators have shown promise in preclinical studies for promoting bone formation. []
Hypertension: Emerging evidence suggests a link between CaR and blood pressure regulation, potentially opening avenues for using CaR modulators in hypertension management. []
Renal Osteodystrophy: This condition affects bone metabolism in individuals with kidney disease, and CaR modulators may offer therapeutic benefits in managing calcium and phosphate imbalances. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: